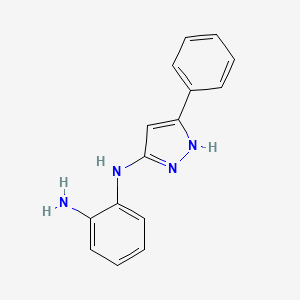
1,2-Benzenediamine, N-(5-phenyl-1H-pyrazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Benzenediamine, N-(5-phenyl-1H-pyrazol-3-yl)- is an organic compound with the molecular formula C15H14N4. This compound features a benzene ring substituted with two amino groups (1,2-benzenediamine) and a pyrazole ring substituted with a phenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N-(5-phenyl-1H-pyrazol-3-yl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling Reaction: The synthesized pyrazole is then coupled with 1,2-benzenediamine. This can be achieved through a nucleophilic substitution reaction where the amino groups of 1,2-benzenediamine react with the pyrazole ring, often facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
1,2-Benzenediamine, N-(5-phenyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amines.
科学的研究の応用
1,2-Benzenediamine, N-(5-phenyl-1H-pyrazol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,2-Benzenediamine, N-(5-phenyl-1H-pyrazol-3-yl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1,2-Benzenediamine, N-phenyl-: Similar structure but lacks the pyrazole ring.
1,2-Benzenediamine, N-(3-phenyl-1H-pyrazol-5-yl)-: Positional isomer with the pyrazole ring attached at a different position.
1,2-Benzenediamine, N-(5-methyl-1H-pyrazol-3-yl)-: Similar structure with a methyl group instead of a phenyl group on the pyrazole ring.
Uniqueness
1,2-Benzenediamine, N-(5-phenyl-1H-pyrazol-3-yl)- is unique due to the presence of both a benzene ring with amino groups and a pyrazole ring with a phenyl substitution. This combination of functional groups and structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
104893-77-8 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.3 g/mol |
IUPAC名 |
2-N-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C15H14N4/c16-12-8-4-5-9-13(12)17-15-10-14(18-19-15)11-6-2-1-3-7-11/h1-10H,16H2,(H2,17,18,19) |
InChIキー |
UMKOVSRCLBSSTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=CC=C3N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=CC=C3N |
溶解性 |
25.7 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















